6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, also known as penicillin V, is a narrow-spectrum antibiotic that belongs to the penicillin family. It is commonly used to treat bacterial infections such as strep throat, pneumonia, and skin infections.
Mechanism Of Action
Penicillin V works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the enzymes responsible for building the cell wall, which prevents the bacteria from growing and reproducing. This leads to the death of the bacteria.
Biochemical And Physiological Effects
Penicillin V has a low toxicity profile and is generally well-tolerated by patients. However, it can cause allergic reactions in some individuals. The antibiotic can also disrupt the natural gut microbiota, leading to diarrhea and other gastrointestinal side effects.
Advantages And Limitations For Lab Experiments
Penicillin V is a widely used antibiotic in laboratory experiments due to its narrow-spectrum activity and low toxicity profile. However, its effectiveness is limited to certain bacterial species, and it is not effective against all types of bacteria.
Future Directions
There are several future directions for 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid V research. One area of interest is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the optimization of 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid V dosing and administration to improve its effectiveness and reduce side effects. Additionally, there is a need for further research on the long-term effects of 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid V use on the gut microbiota and the development of antibiotic resistance.
Synthesis Methods
Penicillin V is synthesized from the fungus Penicillium chrysogenum. The fungus produces the 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid V molecule as a natural defense mechanism against bacterial infections. The molecule is extracted from the fungus and purified to produce the antibiotic. The synthesis method involves fermentation, extraction, and purification processes.
Scientific Research Applications
Penicillin V has been extensively studied for its antibacterial properties. It has been used in clinical trials to treat various bacterial infections. The antibiotic has also been used in research to study the mechanism of action of antibiotics and to develop new antibiotics.
properties
CAS RN |
18126-08-4 |
---|---|
Product Name |
6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Molecular Formula |
C8H14N2O2S |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
6-amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O2S/c1-8(2)5(7(11)12)10-3-4(9)6(10)13-8/h4-6H,3,9H2,1-2H3,(H,11,12) |
InChI Key |
XJWOABFVCQZDGU-UHFFFAOYSA-N |
SMILES |
CC1(C(N2CC(C2S1)N)C(=O)O)C |
Canonical SMILES |
CC1(C(N2CC(C2S1)N)C(=O)O)C |
Other CAS RN |
18126-08-4 |
synonyms |
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-amino-3,3-dimethyl-,(2S,5R,6R)-(9CI) |
Origin of Product |
United States |
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